molecular formula C15H18N2O B12093505 2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol

2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol

Cat. No.: B12093505
M. Wt: 242.32 g/mol
InChI Key: OKHFPPBAFPOHLV-UHFFFAOYSA-N
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Description

2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol is a chemical compound with the molecular formula C15H18N2O It is an organic compound that features a phenyl group, a pyridin-2-ylmethyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol typically involves the reaction of 2-phenylpropan-2-ol with pyridin-2-ylmethylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Scientific Research Applications

2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-((pyridin-3-ylmethyl)amino)propan-2-ol
  • 2-Phenyl-1-((pyridin-4-ylmethyl)amino)propan-2-ol
  • 2-Phenyl-1-((pyridin-2-ylmethyl)amino)butan-2-ol

Uniqueness

2-Phenyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both phenyl and pyridin-2-ylmethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development[7][7].

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-phenyl-1-(pyridin-2-ylmethylamino)propan-2-ol

InChI

InChI=1S/C15H18N2O/c1-15(18,13-7-3-2-4-8-13)12-16-11-14-9-5-6-10-17-14/h2-10,16,18H,11-12H2,1H3

InChI Key

OKHFPPBAFPOHLV-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC=CC=N1)(C2=CC=CC=C2)O

Origin of Product

United States

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